N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including furan, pyridine, isoxazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions including sulfonation and isoxazole formation.
Furan Intermediate Preparation: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Pyridine Intermediate Preparation: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Coupling and Sulfonation: The furan and pyridine intermediates are coupled using a suitable linker, followed by sulfonation using reagents like chlorosulfonic acid.
Isoxazole Formation: The final step involves the formation of the isoxazole ring through cyclization reactions involving nitrile oxides and alkenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furamizole: An antibacterial agent containing a furan ring.
Raltegravir: An antiviral drug with a similar heterocyclic structure.
Nesapidil: Used in anti-arrhythmic therapy, containing an oxadiazole ring.
Uniqueness
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-10-15(11(2)22-18-10)23(19,20)17-9-12-5-6-16-13(8-12)14-4-3-7-21-14/h3-8,17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNOVHCUASKSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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